4-(4-methoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-(4-methoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a methoxyphenyl group, a benzimidazole moiety, and a tetrahydropyran ring, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the benzimidazole derivative, followed by the introduction of the methoxyphenyl group and the tetrahydropyran ring. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-methoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and methoxyphenyl-containing molecules. Compared to these compounds, 4-(4-methoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide offers a unique combination of functional groups that can provide distinct chemical and biological properties. Some similar compounds include:
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
This compound’s unique structure allows for diverse applications and interactions, making it a valuable molecule in various fields of research.
Properties
Molecular Formula |
C23H27N3O3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]oxane-4-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-17-25-20-5-3-4-6-21(20)26(17)14-13-24-22(27)23(11-15-29-16-12-23)18-7-9-19(28-2)10-8-18/h3-10H,11-16H2,1-2H3,(H,24,27) |
InChI Key |
PUPRDDNBQNTOEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC(=O)C3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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